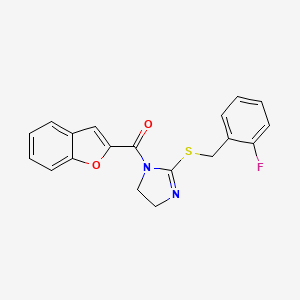

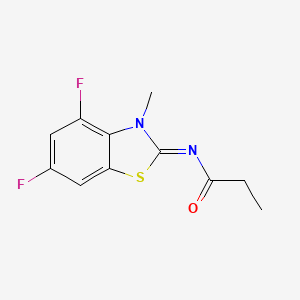

1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid” is a type of organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds titled 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition .Molecular Structure Analysis

The molecular structure of a similar compound, (3,5-difluorophenyl)methanesulfonic acid, has been described. It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, (3,5-difluorophenyl)boronic acid has a molecular formula of C6H5BF2O2 and an average mass of 157.911 Da .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, such as "1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid," serve as significant scaffold structures in heterocyclic compounds. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis methods for these compounds are varied and tailored to enhance their biological effectiveness. This mini-review emphasizes the importance of pyrazole carboxylic acid derivatives in medicinal chemistry, providing a comprehensive overview of their synthetic strategies and biologic applications (Cetin, 2020).

Anticancer and Anti-inflammatory Agents

The trifluoromethyl group, especially when positioned on the 3- or 5-positions of the pyrazole nucleus, significantly influences the activity profile of compounds. Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. This review highlights the significance of trifluoromethylpyrazoles, focusing on recent literature that presents them as promising candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthetic and Medicinal Aspects of Pyrazolines

Pyrazoline derivatives are recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their synthesis through various methods, such as Knoevenagel condensation, has been a focal point of research, aiming to enhance their biological efficacy. The review covers the therapeutic patent literature and discusses the synthetic strategies, biological activities, and potential applications of pyrazoline derivatives, underscoring their significance in drug discovery (Shaaban, Mayhoub, & Farag, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(13-14)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZECBNPKDMPAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)

![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)

![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)

![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)